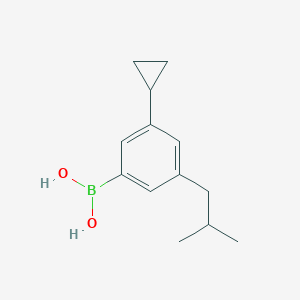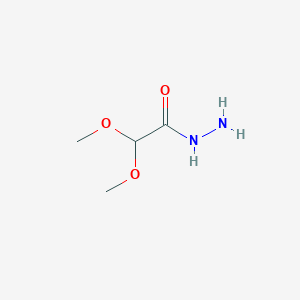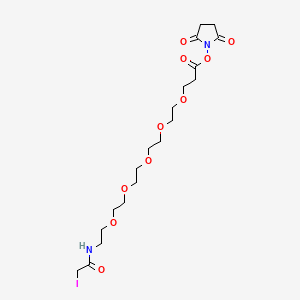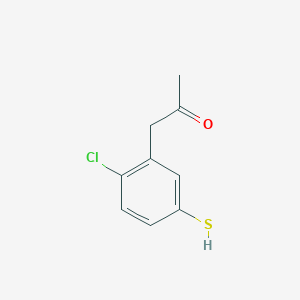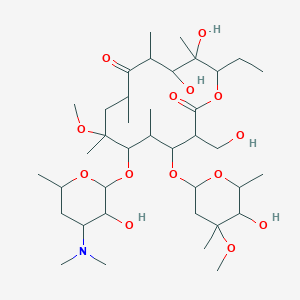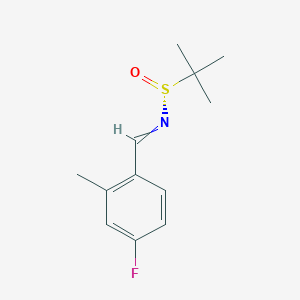
(R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide is an organic compound that belongs to the class of sulfinamides This compound is characterized by the presence of a sulfinamide functional group attached to a benzylidene moiety, which is further substituted with a fluorine atom and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 4-fluoro-2-methylbenzaldehyde with 2-methylpropane-2-sulfinamide. The reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The benzylidene moiety can be reduced to form the corresponding benzylamine.
Substitution: The fluorine atom on the benzylidene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonamides.
Reduction: Formation of benzylamines.
Substitution: Formation of substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of (R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The sulfinamide group can form hydrogen bonds with biological macromolecules, while the benzylidene moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (R,E)-N-(4-chloro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(4-bromo-2-methylbenzylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(4-methyl-2-methylbenzylidene)-2-methylpropane-2-sulfinamide
Uniqueness
(R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chloro, bromo, and methyl analogs.
Eigenschaften
Molekularformel |
C12H16FNOS |
|---|---|
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
(R)-N-[(4-fluoro-2-methylphenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H16FNOS/c1-9-7-11(13)6-5-10(9)8-14-16(15)12(2,3)4/h5-8H,1-4H3/t16-/m1/s1 |
InChI-Schlüssel |
NAOJPEZZGPKMPQ-MRXNPFEDSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)F)C=N[S@](=O)C(C)(C)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)C=NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



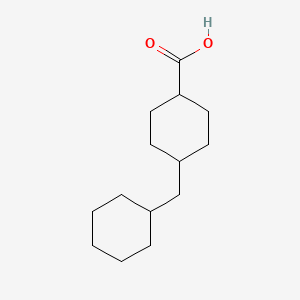
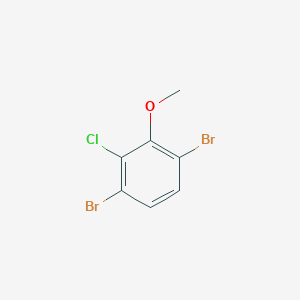
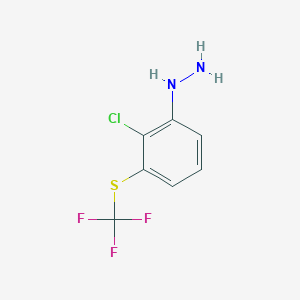

![9-Bromo-8-fluoro-4-methyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B14076349.png)
